molecular formula C21H19NO3S3 B15037981 6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B15037981
M. Wt: 429.6 g/mol
InChI Key: RMPFNXNHEOHSNC-UHFFFAOYSA-N
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Description

6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Dithiolo Group: The dithiolo group is introduced through a reaction with sulfur-containing reagents, such as thiourea or carbon disulfide, under basic conditions.

    Substitution Reactions: The methoxy, dimethyl, and phenoxyacetyl groups are introduced through substitution reactions using appropriate reagents like methanol, dimethyl sulfate, and phenoxyacetyl chloride, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the substituents on the quinoline ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their normal functions and leading to cell death or inhibition of viral replication.

    Modulation of Signaling Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, or immune responses, leading to therapeutic effects.

Comparison with Similar Compounds

6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be compared with other similar compounds, such as:

    4,4-dimethyl-4,5-dihydro-1,2-dithiolo-[3,4-c]quinoline-1-thione: This compound shares the quinoline and dithiolo core but lacks the methoxy and phenoxyacetyl groups, resulting in different chemical properties and biological activities.

    Indole Derivatives: Indole derivatives, such as those used in antiviral and anticancer research, have a similar heterocyclic structure but differ in their specific substituents and biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19NO3S3

Molecular Weight

429.6 g/mol

IUPAC Name

1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenoxyethanone

InChI

InChI=1S/C21H19NO3S3/c1-21(2)19-17(20(26)28-27-19)14-10-7-11-15(24-3)18(14)22(21)16(23)12-25-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3

InChI Key

RMPFNXNHEOHSNC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)COC4=CC=CC=C4)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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